molecular formula C6H4Br2Zn B6294879 3-Bromophenylzinc bromide CAS No. 353251-17-9

3-Bromophenylzinc bromide

Cat. No.: B6294879
CAS No.: 353251-17-9
M. Wt: 301.3 g/mol
InChI Key: IMGYUSGTGOCPHD-UHFFFAOYSA-M
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Description

3-Bromophenylzinc bromide is an organozinc compound with the molecular formula C6H4Br2Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromophenylzinc bromide can be synthesized through the reaction of 3-bromoiodobenzene with zinc dust in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:

C6H4BrI+ZnC6H4Br2Zn\text{C}_6\text{H}_4\text{BrI} + \text{Zn} \rightarrow \text{C}_6\text{H}_4\text{Br}_2\text{Zn} C6​H4​BrI+Zn→C6​H4​Br2​Zn

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromophenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in other types of reactions, including oxidative addition and transmetalation.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst and a boronic acid or ester. The typical conditions include a base such as potassium carbonate and a solvent like THF or dimethylformamide (DMF).

    Oxidative Addition: This reaction involves the addition of an electrophile to the zinc compound, often facilitated by a transition metal catalyst.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3-Bromophenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds. Its reactivity makes it a valuable reagent in the synthesis of complex organic molecules.

    Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity and therapeutic potential.

    Industry: In the industrial sector, it is used in the production of fine chemicals, pharmaceuticals, and agrochemicals. .

Mechanism of Action

The mechanism of action of 3-bromophenylzinc bromide in cross-coupling reactions involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium complex.

    Transmetalation: The organozinc compound transfers the phenyl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

These steps highlight the role of this compound as a nucleophilic reagent that facilitates the formation of carbon-carbon bonds through its interaction with transition metal catalysts .

Comparison with Similar Compounds

    Phenylzinc bromide: Similar in structure but lacks the bromine substituent on the phenyl ring.

    Benzylzinc bromide: Contains a benzyl group instead of a phenyl group.

    tert-Butylzinc bromide: Contains a tert-butyl group instead of a phenyl group.

Uniqueness: 3-Bromophenylzinc bromide is unique due to the presence of the bromine substituent on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in specific synthetic applications where the bromine substituent is required .

Properties

IUPAC Name

bromobenzene;bromozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br.BrH.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGYUSGTGOCPHD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=CC(=C1)Br.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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